This compound is often used in the field of organic chemistry for the synthesis of complex molecules . It can be used in the creation of pharmaceuticals and biologically active compounds. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used.
It can be used in peptide synthesis as a serine derivative . In this context, it might be used to introduce the serine amino acid into a peptide chain during the synthesis process.
Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
This compound is often used as a reagent in chemical synthesis . It can be used in the creation of a variety of complex molecules, including pharmaceuticals and biologically active compounds. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
It can be used in biochemical research as a serine derivative . In this context, it might be used to introduce the serine amino acid into a biochemical pathway during the research process .
Amino acids and amino acid derivatives have been commercially used as nutritional supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
H-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-L-serine tert-butyl ester hydrochloride, is a derivative of the amino acid L-serine. It is a synthetic compound commonly used as a building block in peptide synthesis []. Peptides are short chains of amino acids linked together by peptide bonds and play crucial roles in various biological processes.
The significance of H-Ser(tBu)-OtBu HCl lies in its protected form of the L-serine side chain. The hydroxyl group (OH) of the serine side chain is masked by two tert-butyl (tBu) groups, making it unreactive during peptide synthesis. This allows for selective modification of other parts of the peptide while keeping the serine functionality intact [].
H-Ser(tBu)-OtBu HCl consists of several key features:
In this reaction (Eq. 1), the C-terminus carboxylic acid group of alanine reacts with the N-terminus amino group of H-Ser(tBu)-OtBu, forming a peptide bond and releasing HCl as a byproduct. The tert-butyl groups on the serine side chain remain intact during this process.
After peptide chain assembly, the tert-butyl groups can be removed using specific reagents like trifluoroacetic acid (TFA) to reveal the free hydroxyl groups on the serine residues [].
Specific data on the melting point, boiling point, and solubility of H-Ser(tBu)-OtBu HCl is not readily available in scientific literature. However, due to the presence of the tert-butyl groups, it is expected to be a white crystalline solid with good solubility in organic solvents like dichloromethane and dimethylformamide but poor solubility in water []. The hydrochloride salt form likely improves its water solubility to some extent [].